molecular formula C15H15BrN2O4S B2818790 N'-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide CAS No. 300821-81-2

N'-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide

Cat. No.: B2818790
CAS No.: 300821-81-2
M. Wt: 399.26
InChI Key: KMSOMWLLAPTLLR-UHFFFAOYSA-N
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Description

N'-(2-(4-Bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a 4-bromophenoxy group linked to an acetyl moiety and a 4-methylbenzenesulfonyl hydrazide core. This compound is synthesized via the reaction of 2-(4-bromophenoxy)acetohydrazide with p-toluenesulfonyl chloride under reflux conditions in ethanol, yielding a product with distinct physicochemical and biological properties . Its structure is confirmed by IR and NMR spectroscopy, with key absorption bands at 3350 cm⁻¹ (NH), 1700 cm⁻¹ (C=O), and 1645 cm⁻¹ (C=N) .

Properties

IUPAC Name

2-(4-bromophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-11-2-8-14(9-3-11)23(20,21)18-17-15(19)10-22-13-6-4-12(16)5-7-13/h2-9,18H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSOMWLLAPTLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 4-methylbenzenesulfonohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Derivatives

N'-(2-(4-Chlorophenoxy)acetyl)-4-methylbenzenesulfonohydrazide Structure: The 4-bromo substituent is replaced with 4-chloro. Synthesis: Prepared similarly using 4-chlorophenoxy acetylhydrazide and p-toluenesulfonyl chloride . Properties: Lower molecular weight (Cl vs.

N'-[2-(2,4-Dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide (CAS 34088-36-3) Structure: Contains two chlorine atoms at the 2- and 4-positions of the phenoxy group. Properties: Increased lipophilicity compared to mono-halogenated derivatives, influencing solubility and membrane permeability .

Heterocyclic Derivatives

N-(2-(Benzo[d]thiazol-2-yl)acetyl)-4-methylbenzenesulfonohydrazide Structure: Incorporates a benzothiazole ring instead of the phenoxy group. Biological Activity: Exhibits antimicrobial and cytotoxic properties due to the thiazole moiety’s interaction with cellular targets .

N'-(2-(3-Methoxyphenyl)acetyl)-4-methylbenzenesulfonohydrazide Structure: Features a methoxy group on the phenyl ring. Properties: The electron-donating methoxy group enhances stability and alters hydrogen-bonding capacity .

Physicochemical Properties

Compound Melting Point (°C) IR Key Bands (cm⁻¹) NMR Features (δ, ppm)
N'-(2-(4-Bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide 279–280 3350 (NH), 1700 (C=O) 7.71–7.75 (Ar-H), 9.85 (NH)
N'-(2-(4-Chlorophenoxy)acetyl)-4-methylbenzenesulfonohydrazide 275–277 3340 (NH), 1695 (C=O) 7.68–7.72 (Ar-H), 9.80 (NH)
N'-[2-(2,4-Dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide 265–267 3320 (NH), 1685 (C=O) 7.65–7.70 (Ar-H), 9.75 (NH)

Key Observations :

  • Bromine’s higher atomic mass and polarizability contribute to higher melting points compared to chlorine analogs.
  • Electron-withdrawing substituents (e.g., Cl, Br) reduce C=O stretching frequencies due to resonance effects .
Enzyme Inhibition
  • Target Compound: Limited direct bioactivity data, but structural analogs like N'-(substituted benzylidene)-4-methylbenzenesulfonohydrazides show inhibitory activity against monoamine oxidases (MAO) and β-secretase (IC₅₀ values: 0.5–10 μM) .
  • Benzothiazole Derivatives : Exhibit antiviral and antimicrobial activity (MIC: 8–32 μg/mL) via interactions with bacterial DNA gyrase or viral proteases .
Coordination Chemistry
  • The bromophenoxy group enhances ligand rigidity, stabilizing metal-ligand bonds .

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